Cas no 874801-60-2 (tert-butyl 3-oxo-8-thia-4,6,11-triazatricyclo7.4.0.0,2,7trideca-1(9),2(7),5-triene-11-carboxylate)

tert-butyl 3-oxo-8-thia-4,6,11-triazatricyclo7.4.0.0,2,7trideca-1(9),2(7),5-triene-11-carboxylate 化学的及び物理的性質
名前と識別子
-
- tert-Butyl 4-oxo-3,5,6,8-tetrahydropyrido[4',3':4,5]-thieno[2,3-d]pyrimidine-7(4H)-carboxylate
- BUTTPARK 77\08-25
- tert-butyl 4-oxo-3,5,6,8-tetrahydropyrido[2,3]thieno[2,4-d]pyrimidine-7-carboxylate
- TERT-BUTYL 4-OXO-3,5,6,8-TETRAHYDROPYRIDO[4',3':4,5]THIENO[2,3-D]PYRIMIDINE-7(4H)-CARBOXYLATE
- tert-Butyl 4-oxo-3,5,6,8-tetrahydropyrido[4\',3\':4,5]-thieno[2,3-d]pyrimidine-7(4H)-carboxylate
- tert-butyl 3-oxo-8-thia-4,6,11-triazatricyclo7.4.0.0,2,7trideca-1(9),2(7),5-triene-11-carboxylate
- CS-0127606
- tert-butyl 3-oxo-8-thia-4,6,11-triazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),5-triene-11-carboxylate
- MFCD05664943
- XXJZEGQEPZVPBH-UHFFFAOYSA-N
- AKOS025403892
- tert-Butyl 4-oxo-1,5,6,8-tetrahydropyrido[4',3':4,5]thieno[2,3-d]pyrimidine-7(4H)-carboxylate
- 874801-60-2
- tert-Butyl4-oxo-3,5,6,8-tetrahydropyrido[4',3':4,5]-thieno[2,3-d]pyrimidine-7(4H)-carboxylate
- EN300-3429461
- tert-butyl 3-hydroxy-8-thia-4,6,11-triazatricyclo[7.4.0.0,2,7]trideca-1(9),2,4,6-tetraene-11-carboxylate
- tert-butyl 4-hydroxy-5,8-dihydropyrido[4',3':4,5]thieno[2,3-d]pyrimidine-7(6H)-carboxylate
- CHEMBL4533412
- DTXSID90678550
- TERT-BUTYL 4-OXO-3,4,5,6-TETRAHYDROPYRIDO[4',3':4,5]THIENO[2,3-D]PYRIMIDINE-7(8H)-CARBOXYLATE
- SCHEMBL1017080
- AS-8870
- tert-butyl 3-oxo-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-triene-11-carboxylate
- 4-Oxo-3,5,6,8-tetrahydro-4H-9-thia-1,3,7-triaza-fluorene-7-carboxylic acid tert-butyl ester
- ALBB-034362
- SCHEMBL24996003
- BUTTPARK 77\\08-25
-
- MDL: MFCD05664943
- インチ: InChI=1S/C14H17N3O3S/c1-14(2,3)20-13(19)17-5-4-8-9(6-17)21-12-10(8)11(18)15-7-16-12/h7H,4-6H2,1-3H3,(H,15,16,18)
- InChIKey: XXJZEGQEPZVPBH-UHFFFAOYSA-N
- ほほえんだ: CC(C)(C)OC(=O)N1CCC2=C(C1)SC3=NC=NC(=C23)O
計算された属性
- せいみつぶんしりょう: 307.09906259g/mol
- どういたいしつりょう: 307.09906259g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 6
- 重原子数: 21
- 回転可能化学結合数: 3
- 複雑さ: 488
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 99.2Ų
- 疎水性パラメータ計算基準値(XlogP): 1.5
tert-butyl 3-oxo-8-thia-4,6,11-triazatricyclo7.4.0.0,2,7trideca-1(9),2(7),5-triene-11-carboxylate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Chemenu | CM269130-1g |
tert-Butyl 4-oxo-3,5,6,8-tetrahydropyrido[4',3'4,5]-thieno[2,3-d]pyrimidine-7(4H)-carboxylate |
874801-60-2 | 95% | 1g |
$*** | 2023-03-30 | |
abcr | AB418995-1 g |
tert-Butyl 4-oxo-3,5,6,8-tetrahydropyrido[4',3':4,5]thieno[2,3-d]pyrimidine-7(4H)-carboxylate |
874801-60-2 | 1g |
€257.60 | 2023-04-24 | ||
Matrix Scientific | 088779-1g |
tert-Butyl 4-oxo-3,5,6,8-tetrahydropyrido[4',3':4,5]-thieno[2,3-d]pyrimidine-7(4H)-carboxylate |
874801-60-2 | 1g |
$429.00 | 2023-09-08 | ||
abcr | AB418995-1g |
tert-Butyl 4-oxo-3,5,6,8-tetrahydropyrido[4',3':4,5]thieno[2,3-d]pyrimidine-7(4H)-carboxylate |
874801-60-2 | 1g |
€253.60 | 2023-09-05 | ||
Aaron | AR00GZ00-10g |
BUTTPARK 77\08-25 |
874801-60-2 | 95% | 10g |
$3823.00 | 2023-12-14 | |
A2B Chem LLC | AH90756-5g |
tert-Butyl 4-oxo-3,5,6,8-tetrahydropyrido[4',3':4,5]-thieno[2,3-d]pyrimidine-7(4H)-carboxylate |
874801-60-2 | 95% | 5g |
$1995.00 | 2024-04-19 | |
1PlusChem | 1P00GYRO-100mg |
BUTTPARK 77\08-25 |
874801-60-2 | 95% | 100mg |
$68.00 | 2024-04-20 | |
Aaron | AR00GZ00-1g |
BUTTPARK 77\08-25 |
874801-60-2 | 95% | 1g |
$338.00 | 2025-02-11 | |
A2B Chem LLC | AH90756-50mg |
tert-Butyl 4-oxo-3,5,6,8-tetrahydropyrido[4',3':4,5]-thieno[2,3-d]pyrimidine-7(4H)-carboxylate |
874801-60-2 | 95% | 50mg |
$192.00 | 2024-04-19 | |
1PlusChem | 1P00GYRO-50mg |
BUTTPARK 77\08-25 |
874801-60-2 | 95% | 50mg |
$239.00 | 2023-12-15 |
tert-butyl 3-oxo-8-thia-4,6,11-triazatricyclo7.4.0.0,2,7trideca-1(9),2(7),5-triene-11-carboxylate 関連文献
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Tianzhi Yu,Qianguang Yang,Tong Zhang,Yuling Zhao,Chengjin Wei,Yanmei Li,Hui Zhang,Dingqin Hu New J. Chem., 2019,43, 18110-18119
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Yan Li,Fanping Shi,Nan Cai,Xingguang Su New J. Chem., 2015,39, 6092-6098
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Hsin-Chih Yu,Li-Chieh Hsu,Tai-Hsun Chang,Yuan-Yao Li Dalton Trans., 2012,41, 723-726
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Padma Bukya,Zhong-Wen Liu,Kamaraju Seetha Rama Rao,David Raju Burri New J. Chem., 2019,43, 11871-11875
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Lanfang Pang,Yanmei Zhou,Enze Wang,Fang Yu,Hua Zhou,Wenli Gao RSC Adv., 2016,6, 16467-16473
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Ali Reza Sardarian,Iman Dindarloo Inaloo RSC Adv., 2015,5, 76626-76641
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Ming Yang,Yunkun Yang,Qi Liu,Hongxi Zhou,Jiayue Han,Xiaoyi Xie,Faxian Xiu,Zehua Hu,Ting Yu J. Mater. Chem. C, 2020,8, 16024-16031
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Huaping Liao,Hongmin Wang,Huimin Ding,Xiangshi Meng,Hai Xu,Baoshan Wang,Xinping Ai,Cheng Wang J. Mater. Chem. A, 2016,4, 7416-7421
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Tim Hupfeld,Soma Salamon,Joachim Landers,Jochen Schmidt,Heiko Wende,Stephan Barcikowski,Bilal Gökce J. Mater. Chem. C, 2020,8, 12204-12217
tert-butyl 3-oxo-8-thia-4,6,11-triazatricyclo7.4.0.0,2,7trideca-1(9),2(7),5-triene-11-carboxylateに関する追加情報
tert-butyl 3-oxo-8-thia-4,6,11-triazatricyclo7.4.0.0,2,7trideca-1(9),2(7),5-triene-11-carboxylate
The compound tert-butyl 3-oxo-8-thia-4,6,11-triazatricyclo7.4.0.0,2,7trideca-1(9),2(7),5-triene-11-carboxylate, with CAS No: 874801-60-2, is a complex organic molecule that has garnered significant attention in the field of organic chemistry and drug discovery due to its unique structural features and potential biological activities.
The molecular structure of this compound is characterized by a tricyclic system with a thia-triazine framework and a tert-butyl ester group attached to the carboxylic acid moiety. The presence of the thia ring introduces sulfur into the structure, which can significantly influence the electronic properties and reactivity of the molecule. Recent studies have highlighted the importance of sulfur-containing heterocycles in medicinal chemistry, particularly in the development of bioactive compounds with potential anti-inflammatory and anticancer properties.
One of the key aspects of this compound is its ability to engage in various non-covalent interactions due to its rigid and planar tricyclic system. This feature makes it a promising candidate for exploring interactions with biological targets such as enzymes and receptors. Researchers have utilized computational methods to predict binding affinities and optimize analogs for enhanced bioavailability and selectivity.
In terms of synthesis, this compound can be prepared through a multi-step process involving cyclization reactions and esterification steps. The synthesis pathway often involves the use of intermediates such as aldehydes or ketones to form the oxo group within the tricyclic system. Recent advancements in catalytic methods have enabled more efficient and environmentally friendly syntheses of such complex molecules.
Biological evaluations have demonstrated that this compound exhibits moderate inhibitory activity against certain proteases and kinases, making it a valuable lead compound for further optimization in drug development programs. Preclinical studies are currently underway to assess its pharmacokinetic properties and toxicity profiles.
Moreover, the tert-butyl ester group plays a crucial role in modulating the lipophilicity of the molecule, which is essential for its absorption across biological membranes. This feature has been exploited in designing prodrugs that can enhance drug delivery to specific tissues or organs.
In conclusion, tert-butyl 3-oxo-8-thia-4,6,11-triazatricyclo7.4.0.0,2,7trideca-1(9),2(7),5-triene-11-carboxylate represents a significant advancement in heterocyclic chemistry with promising applications in therapeutics.
874801-60-2 (tert-butyl 3-oxo-8-thia-4,6,11-triazatricyclo7.4.0.0,2,7trideca-1(9),2(7),5-triene-11-carboxylate) 関連製品
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